2-Fluoro-5-nitrobenzotrifluoride

Catalog No.
S704806
CAS No.
400-74-8
M.F
C7H3F4NO2
M. Wt
209.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-nitrobenzotrifluoride

CAS Number

400-74-8

Product Name

2-Fluoro-5-nitrobenzotrifluoride

IUPAC Name

1-fluoro-4-nitro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1 g/mol

InChI

InChI=1S/C7H3F4NO2/c8-6-2-1-4(12(13)14)3-5(6)7(9,10)11/h1-3H

InChI Key

DNTHMWUMRGOJRY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)F

Synthesis:

-Fluoro-5-nitrobenzotrifluoride can be synthesized through various methods, including the nitration of 2-fluoro-5-trifluoromethylbenzene with fuming nitric acid or a mixture of nitric and sulfuric acids. [PubChem, 2-Fluoro-5-nitrobenzotrifluoride, ""]

Properties:

This compound is a colorless liquid at room temperature with a boiling point of 105-110 °C at 25 mmHg and a density of 1.522 g/mL at 25 °C. [Sigma-Aldrich, 2-Fluoro-5-nitrobenzotrifluoride 98 400-74-8, ""]

Potential Applications:

Research suggests that 2-Fluoro-5-nitrobenzotrifluoride may have potential applications in various scientific fields, including:

  • Organic synthesis: As a versatile intermediate for the synthesis of other fluorinated aromatic compounds due to the presence of both electron-withdrawing groups (nitro and trifluoromethyl) and a reactive fluorine atom. [US Patent 6232474 B1, Fluorinated N-heterocyclic compounds and their preparation, ""]
  • Pharmaceutical development: As a potential precursor for the synthesis of novel pharmaceuticals due to the presence of functional groups that can participate in various chemical reactions. However, more research is required to explore its specific therapeutic potential and safety profile.
  • Material science: As a potential component in the development of new functional materials due to the presence of fluorine atoms, which can influence properties like thermal stability, electrical conductivity, and water repellency. Further research is needed to explore its specific applications in this field.

2-Fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7_7H3_3F4_4NO2_2 and a molecular weight of approximately 209.10 g/mol. It features a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and three fluorine atoms at the 1, 1, 1-position (trifluoromethyl group). This compound is recognized for its utility in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Currently, there's no documented research on the specific mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride in any biological system.

Due to the lack of documented research on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations:

  • Potential Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. 2-Fluoro-5-nitrobenzotrifluoride should be handled with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Flammability: Nitroaromatic compounds can be flammable. Proper handling procedures to avoid ignition sources are recommended.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group deactivates the aromatic ring towards nucleophilic substitution reactions, making them slower compared to non-substituted aromatic compounds.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, although the nitro group may influence the reactivity and orientation of further substitutions .
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, expanding its utility in synthesis .

The synthesis of 2-Fluoro-5-nitrobenzotrifluoride can be achieved through various methods:

  • Nitration of Fluorinated Aromatics: A common approach involves nitrating a precursor such as 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This method has been optimized in continuous-flow reactors for improved safety and efficiency .
  • Electrophilic Fluorination: Another method includes electrophilic fluorination of appropriate substrates, followed by subsequent nitration steps to introduce the nitro group.

These methods highlight the importance of reaction conditions such as temperature, time, and reagent ratios to optimize yield and purity.

2-Fluoro-5-nitrobenzotrifluoride serves as a versatile building block in:

  • Pharmaceuticals: It is used in synthesizing various pharmaceutical intermediates due to its unique electronic properties.
  • Agrochemicals: The compound finds applications in developing herbicides and pesticides.
  • Specialty Chemicals: It is utilized in producing high-performance materials due to its thermal stability and chemical resistance .

Several compounds share structural similarities with 2-Fluoro-5-nitrobenzotrifluoride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Fluoro-2-nitrotolueneFluorine at position 5, nitro at position 2Less fluorinated; different electronic properties
TrifluoromethylbenzeneTrifluoromethyl group on benzeneLacks nitro group; more reactive towards nucleophiles
3-NitrobenzotrifluorideNitro at position 3, trifluoromethyl groupDifferent substitution pattern affects reactivity
4-Fluoro-3-nitrotolueneFluorine at position 4, nitro at position 3Varying positions alter potential applications

The uniqueness of 2-Fluoro-5-nitrobenzotrifluoride lies in its specific combination of functional groups that influence both its chemical reactivity and potential applications in specialized fields like pharmaceuticals and agrochemicals.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

400-74-8

Wikipedia

2-Fluoro-5-nitrobenzotrifluoride

Dates

Modify: 2023-08-15

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